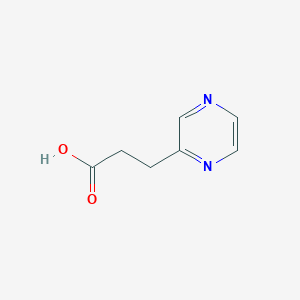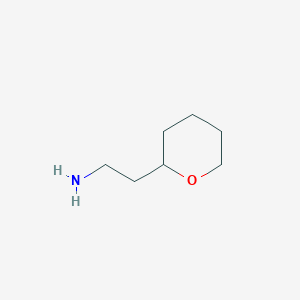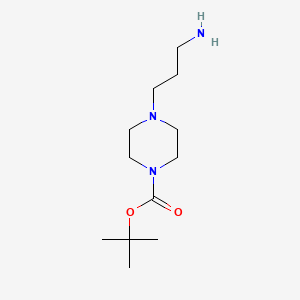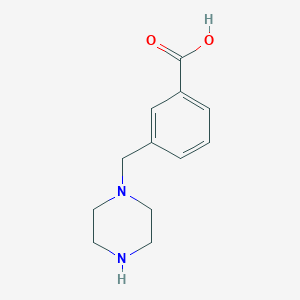![molecular formula C8H7Cl2N3 B1318874 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine CAS No. 779353-64-9](/img/structure/B1318874.png)
5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine
説明
5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine is a unique chemical compound with the empirical formula C8H7Cl2N3 . It is a solid substance and has a molecular weight of 216.07 .
Synthesis Analysis
A simple and efficient method for synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines is reported . The synthetic route involved a one-pot two-step synthesis of 7-substituted pyrazolo[1,5-a]pyrimidin-5-ones from the reaction of 3-aminopyrazole with activated alkynes .Molecular Structure Analysis
The molecular structure of this compound is complex. The reduction of the aromatic pyrimidine ring of pyrazolo[1,5-a]pyrimidines to tetrahydropyrazolo[1,5-a]pyrimidines increases the complexity and dimensionality of the structure .Chemical Reactions Analysis
The most obvious way to obtain such compounds is to reduce pyrazolopyrimidines with complex hydrides, because the pyrimidine ring is reduced in preference over the pyrazole ring .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 216.07 . The InChI code for this compound is 1S/C8H7Cl2N3/c1-2-5-4-11-13-7(10)3-6(9)12-8(5)13/h3-4H,2H2,1H3 .科学的研究の応用
Chemical Structure and Synthesis
5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine is a chemical compound with a unique molecular structure, relevant in various chemical synthesis processes. For instance, Clayton et al. (1980) demonstrated the synthesis of similar compounds through X-ray analysis, highlighting the structural properties of these pyrazolo[1,5-a]pyrimidine derivatives (Clayton et al., 1980). Additionally, Atta (2011) discussed the synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, indicating the versatility of these compounds in chemical reactions (Atta, 2011).
Crystal Structure Analysis
Understanding the crystal structure of such compounds is crucial for their application in scientific research. Lu Jiu-fu et al. (2015) synthesized and analyzed the crystal structure of a closely related compound, providing insights into the molecular configuration and potential applications in material science or pharmaceuticals (Lu Jiu-fu et al., 2015).
Selective Cyclization Processes
The selective cyclization modes of these compounds are of significant interest. Sweidan et al. (2020) explored the selective cyclization of methyl 3'-heteroarylamino-2'-(2,5-dichlorothiophene-3-carbonyl)acrylates, which provides a pathway for synthesizing model pyrazolo- and triazolo[1,5-α]pyrimidines (Sweidan et al., 2020). This research offers a deeper understanding of the chemical behavior of such compounds.
Antifungal Properties
Novinson et al. (1977) synthesized a series of 7-alkylaminopyrazolo[1,5-alpha]pyrimidines, demonstrating their potential antifungal properties. This research highlights the bioactive potential of pyrazolo[1,5-a]pyrimidine derivatives, indicating their utility in developing new antifungal agents (Novinson et al., 1977).
Pharmacological Activity
Exploring the pharmacological potential of pyrazolo[1,5-a]pyrimidine derivatives, Auzzi et al. (1983) synthesized various pyrazolo[1,5-a]pyrimidines to study their antiinflammatory properties. They found that certain derivatives exhibited high activity and a better therapeutic index than reference drugs, with some compounds showing no ulcerogenic activity (Auzzi et al., 1983).
Fluorescence and Photophysical Properties
Castillo et al. (2018) provided a route for synthesizing 3-formylpyrazolo[1,5- a]pyrimidines, used as intermediates for preparing novel functional fluorophores. This research opens avenues for using pyrazolo[1,5-a]pyrimidines in the development of fluorescent probes, which can be applied in biological and environmental studies (Castillo et al., 2018).
Safety and Hazards
生化学分析
Biochemical Properties
5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. For instance, it can bind to the active sites of enzymes, leading to a decrease in their activity. Additionally, this compound can interact with proteins involved in signal transduction, altering their function and impacting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Moreover, this compound can alter metabolic pathways, impacting the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme inhibition and improved cellular function. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux, leading to changes in the levels of metabolites and the overall metabolic state of the cell. For instance, this compound may inhibit enzymes involved in glycolysis or the citric acid cycle, thereby altering the production of ATP and other key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of this compound can affect its interaction with target molecules and its overall efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interaction with biomolecules and its ability to modulate cellular processes .
特性
IUPAC Name |
5,7-dichloro-3-ethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3/c1-2-5-4-11-13-7(10)3-6(9)12-8(5)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSOXHZZXZVMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=C(C=C(N2N=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590482 | |
| Record name | 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779353-64-9 | |
| Record name | 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1318812.png)








